Boc-MeAhp(2)-OH
Description
Historical Context of N-Methylated Amino Acid Development
The development of N-methylated amino acids (NMAAs) traces back to Emil Fischer’s pioneering work in 1915, which established methods for synthesizing N-methyl-alanine via nucleophilic substitution of α-bromo acids. Early methodologies relied on N-tosyl protection and SN2 displacement with methylamine, a process that preserved stereochemical integrity through Walden inversion. Over time, innovations such as Mitsunobu alkylation and reductive amination expanded the toolkit for NMAA synthesis, enabling higher yields and reduced racemization. The advent of biocatalytic approaches in the 21st century, including recombinant Corynebacterium glutamicum strains for fermentative NMAA production, marked a paradigm shift toward sustainable manufacturing. This compound exemplifies the convergence of these historical methods, combining classical alkylation techniques with modern protective group strategies.
Nomenclature and Structural Classification in Peptide Chemistry
This compound is systematically named (S)-2-((tert-butoxycarbonyl)(methyl)amino)heptanoic acid, reflecting its three key structural features:
- Boc (tert-butoxycarbonyl) group : A bulky protective moiety that shields the α-amino group during solid-phase peptide synthesis (SPPS).
- Methylamino substituent : An N-methyl group at the α-position, which enhances lipophilicity and restricts conformational flexibility.
- Heptanoic acid backbone : A seven-carbon chain with the amino group at the second carbon (Ahp(2)), distinguishing it from shorter-chain analogs like N-methyl-alanine.
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSQPBKRHWTEX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-MeAhp(2)-OH typically involves the protection of the amino group of 2-amino-2-methyl-3-hydroxypropanoic acid with a Boc group. The reaction is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve dissolving the amino acid in an organic solvent like dichloromethane, followed by the addition of Boc2O and the base. The reaction mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Boc-MeAhp(2)-OH undergoes various chemical reactions, including:
Deprotection: The removal of the Boc protecting group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Reactions involving the substitution of functional groups on the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: DCC or EDC in the presence of a base like N-methylmorpholine.
Solvents: Dichloromethane, dimethylformamide.
Major Products Formed
Deprotection: The major product is 2-amino-2-methyl-3-hydroxypropanoic acid.
Coupling Reactions: The major products are peptides or peptide derivatives.
Scientific Research Applications
Boc-MeAhp(2)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-MeAhp(2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Structural and Molecular Properties
*Note: this compound's molecular formula is inferred based on analogs.
Key Observations :
- Steric Effects : Boc-N-Me-Ala-OH incorporates N-methylation, reducing nucleophilicity and steric hindrance during peptide coupling . This compound’s cyclic structure may impose additional conformational rigidity compared to linear analogs.
- Chirality : Boc-D-Val-OH’s D-configuration contrasts with the L-forms of Boc-Phe-OH and Boc-N-Me-Ala-OH, impacting biological activity and enzyme recognition .
- Hydrophobicity : Boc-Phe-OH’s phenyl group enhances hydrophobicity, whereas this compound’s cyclic methylated structure may offer intermediate polarity.
Solubility and Stability
- Boc-Phe-OH : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water due to its aromatic side chain .
- Boc-D-Val-OH: Moderate solubility in aqueous acetic acid (1%), typical for branched aliphatic Boc-amino acids .
- Boc-N-Me-Ala-OH : High solubility in water or dilute acetic acid, attributed to its small side chain and N-methylation .
- This compound : Predicted to exhibit solubility similar to Boc-N-Me-Ala-OH but may require optimization due to cyclic constraints.
Biological Activity
Boc-MeAhp(2)-OH, or N-Boc-2-amino-3-methyl-1-hydroxypropan-1-ol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
Biological Activities
The biological activity of this compound can be summarized in several key areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which helps in mitigating oxidative stress in biological systems. This property is particularly important for protecting cells from damage caused by free radicals.
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism appears to involve the modulation of neuroinflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways within cells, influencing processes such as apoptosis and cell proliferation.
Table 1: Summary of Biological Activities and Findings
Case Study: Neuroprotective Effects
A recent study focused on the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of apoptosis and inflammation compared to untreated controls. This suggests a promising avenue for further research into its application in neurodegenerative diseases such as Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
